molecular formula C31H30N4O8 B11428734 ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B11428734
M. Wt: 586.6 g/mol
InChI Key: FUSJKLQAJZCQLL-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a complex organic compound that features a benzodioxole moiety, a quinazolinone core, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Quinazolinone Core Synthesis: The quinazolinone core is typically formed via the condensation of anthranilic acid derivatives with isatoic anhydride.

    Coupling Reactions: The benzodioxole and quinazolinone intermediates are coupled using carbodiimide-mediated coupling reactions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation to form quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The benzodioxole moiety is known to interact with the active sites of enzymes, while the quinazolinone core can interfere with enzyme-substrate interactions. This dual mechanism allows the compound to modulate multiple biological pathways simultaneously.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-(3-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
  • 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid

Uniqueness

Ethyl 2-{2-[3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is unique due to its combination of a benzodioxole moiety and a quinazolinone core, which provides a distinct set of biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

Ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O6. Its structure includes a quinazolinone core, which is known for various biological activities including anticancer properties.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC25H26N4O6
Molecular Weight462.50 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, quinazolinone derivatives have been shown to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in drug resistance mechanisms in cancer cells .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Drug Efflux : By inhibiting BCRP and P-gp, the compound can increase the intracellular concentration of chemotherapeutic agents.
  • Induction of Apoptosis : Studies indicate that similar quinazolinone derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Compounds related to this structure have been reported to cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation.

Study on Quinazolinone Derivatives

A study evaluated a series of quinazolinone derivatives for their ability to inhibit cancer cell growth. The results indicated that certain compounds led to a significant reduction in cell viability across various cancer cell lines (A549 for lung cancer, AGS for gastric cancer) when tested at concentrations around 100 μM .

Efficacy Against Gastric Cancer

In another investigation, a derivative closely related to this compound was shown to suppress the expression of genes associated with epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis . This highlights its potential as an effective therapeutic agent against aggressive forms of gastric cancer.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of BCRP and P-gp
Apoptosis InductionIncreased apoptosis in cancer cells
Cell Cycle ArrestG2/M phase arrest in treated cells
EMT SuppressionDecreased motility and invasion markers

Properties

Molecular Formula

C31H30N4O8

Molecular Weight

586.6 g/mol

IUPAC Name

ethyl 2-[[2-[3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H30N4O8/c1-2-41-30(39)21-8-3-5-10-23(21)33-28(37)18-35-24-11-6-4-9-22(24)29(38)34(31(35)40)15-7-12-27(36)32-17-20-13-14-25-26(16-20)43-19-42-25/h3-6,8-11,13-14,16H,2,7,12,15,17-19H2,1H3,(H,32,36)(H,33,37)

InChI Key

FUSJKLQAJZCQLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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